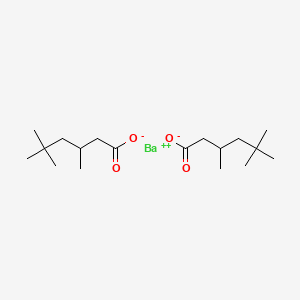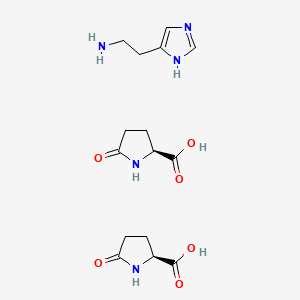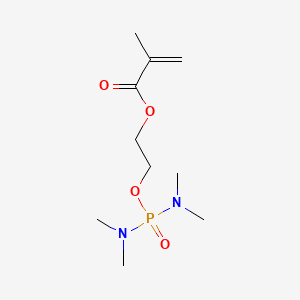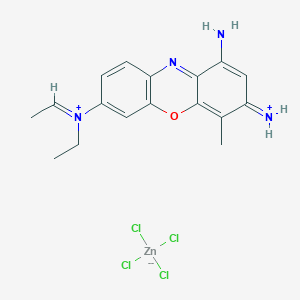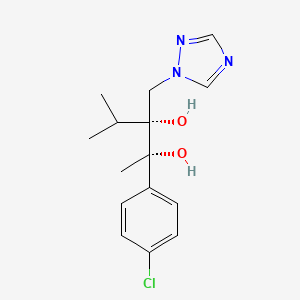
2,3-Pentanediol, 2-(4-chlorophenyl)-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pentanediol, 2-(4-chlorophenyl)-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pentanediol, 2-(4-chlorophenyl)-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)- typically involves multi-step organic reactions. The starting materials often include 2,3-pentanediol, 4-chlorobenzaldehyde, and 1H-1,2,4-triazole. The reaction conditions may involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Common organic solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques like continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands in biochemical assays.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Pentanediol, 2-(4-chlorophenyl)-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3R)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Pentanediol, 2-(4-chlorophenyl)-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2S,3S)-
- 2,3-Pentanediol, 2-(4-chlorophenyl)-4-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,3R)-
Uniqueness
The uniqueness of the (2S,3R) isomer lies in its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities compared to other isomers.
Propiedades
Número CAS |
107680-09-1 |
|---|---|
Fórmula molecular |
C15H20ClN3O2 |
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
(2S,3R)-2-(4-chlorophenyl)-4-methyl-3-(1,2,4-triazol-1-ylmethyl)pentane-2,3-diol |
InChI |
InChI=1S/C15H20ClN3O2/c1-11(2)15(21,8-19-10-17-9-18-19)14(3,20)12-4-6-13(16)7-5-12/h4-7,9-11,20-21H,8H2,1-3H3/t14-,15-/m0/s1 |
Clave InChI |
BPGRKWCPHNQLPC-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)[C@@](CN1C=NC=N1)([C@](C)(C2=CC=C(C=C2)Cl)O)O |
SMILES canónico |
CC(C)C(CN1C=NC=N1)(C(C)(C2=CC=C(C=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


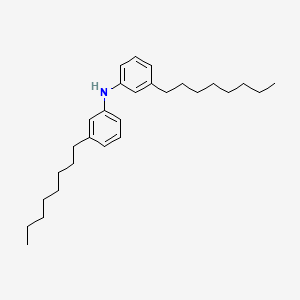


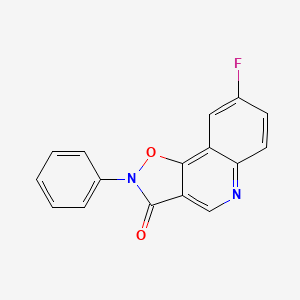
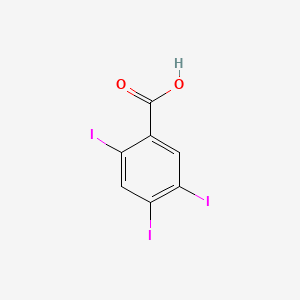
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

